molecular formula C19H22FN3O2 B2418340 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide CAS No. 954242-13-8

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide

Cat. No.: B2418340
CAS No.: 954242-13-8
M. Wt: 343.402
InChI Key: PDPZXPDZVAVUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain, and an oxalamide linkage to a fluorophenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group yields N-oxide derivatives, while substitution of the fluorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving protein-ligand interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its target. The oxalamide linkage provides structural stability and rigidity to the molecule, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethylamino and fluorophenyl groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-23(2)17-11-5-14(6-12-17)4-3-13-21-18(24)19(25)22-16-9-7-15(20)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPZXPDZVAVUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.